molecular formula C9H11ClN2O B6176656 7-(aminomethyl)-2,3-dihydro-1H-indol-2-one hydrochloride CAS No. 2551120-51-3

7-(aminomethyl)-2,3-dihydro-1H-indol-2-one hydrochloride

Cat. No.: B6176656
CAS No.: 2551120-51-3
M. Wt: 198.65 g/mol
InChI Key: JNJXQMTZPHQBLL-UHFFFAOYSA-N
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Description

7-(aminomethyl)-2,3-dihydro-1H-indol-2-one hydrochloride is a chemical compound that belongs to the indole family Indoles are heterocyclic compounds that are widely found in nature and are known for their diverse biological activities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-(aminomethyl)-2,3-dihydro-1H-indol-2-one hydrochloride typically involves the following steps:

    Starting Material: The synthesis begins with the preparation of the indole core structure.

    Aminomethylation: The indole core is then subjected to aminomethylation, which involves the introduction of an aminomethyl group (-CH2NH2) at the 7-position of the indole ring. This can be achieved using formaldehyde and a primary amine in the presence of an acid catalyst.

    Hydrochloride Formation: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to ensure high yield and purity. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to monitor the reaction conditions and product quality.

Chemical Reactions Analysis

Types of Reactions

7-(aminomethyl)-2,3-dihydro-1H-indol-2-one hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the compound to its reduced forms.

    Substitution: The aminomethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

    Substitution: Nucleophiles such as alkyl halides or acyl chlorides can be used under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while substitution reactions can introduce various functional groups at the aminomethyl position.

Scientific Research Applications

7-(aminomethyl)-2,3-dihydro-1H-indol-2-one hydrochloride has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It is investigated for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: The compound is used in the synthesis of materials with specific properties, such as polymers and dyes.

Mechanism of Action

The mechanism of action of 7-(aminomethyl)-2,3-dihydro-1H-indol-2-one hydrochloride involves its interaction with specific molecular targets. The aminomethyl group can form hydrogen bonds and electrostatic interactions with biological macromolecules, influencing their function. The indole core can interact with various enzymes and receptors, modulating their activity and leading to the observed biological effects.

Comparison with Similar Compounds

Similar Compounds

    7-(aminomethyl)-2,3-dihydro-1H-indole: Lacks the oxo group at the 2-position.

    2,3-dihydro-1H-indol-2-one: Lacks the aminomethyl group at the 7-position.

    7-(aminomethyl)-1H-indole: Lacks the dihydro and oxo groups.

Uniqueness

7-(aminomethyl)-2,3-dihydro-1H-indol-2-one hydrochloride is unique due to the presence of both the aminomethyl group and the oxo group in the indole core. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

CAS No.

2551120-51-3

Molecular Formula

C9H11ClN2O

Molecular Weight

198.65 g/mol

IUPAC Name

7-(aminomethyl)-1,3-dihydroindol-2-one;hydrochloride

InChI

InChI=1S/C9H10N2O.ClH/c10-5-7-3-1-2-6-4-8(12)11-9(6)7;/h1-3H,4-5,10H2,(H,11,12);1H

InChI Key

JNJXQMTZPHQBLL-UHFFFAOYSA-N

Canonical SMILES

C1C2=C(C(=CC=C2)CN)NC1=O.Cl

Purity

91

Origin of Product

United States

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